molecular formula C9H9FN4OS B433954 4-amino-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 634157-05-4

4-amino-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B433954
CAS No.: 634157-05-4
M. Wt: 240.26g/mol
InChI Key: AESMUDCEWIPGBC-UHFFFAOYSA-N
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Description

4-amino-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-fluorophenol with a suitable triazole precursor under specific conditions. One common method involves the use of hydrazine hydrate and absolute ethanol to facilitate the formation of the triazole ring .

Industrial Production Methods

For industrial production, the process may be optimized to ensure higher yields and cost-effectiveness. This often involves the use of inorganic bases to replace more hazardous reagents, such as potassium t-butoxide, to improve safety and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-amino-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the sulfur atom in the thiol group.

    Reduction: This can affect the triazole ring or the phenoxy group.

    Substitution: Commonly occurs at the amino or phenoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve nucleophiles like amines or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the triazole ring .

Scientific Research Applications

4-amino-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is unique due to the presence of the fluorophenoxy group, which can enhance its biological activity and specificity. This structural feature distinguishes it from other triazole derivatives and contributes to its potential as a therapeutic agent .

Biological Activity

4-amino-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C11H10FN5OS\text{C}_{11}\text{H}_{10}\text{F}\text{N}_5\text{OS}

Key Features:

  • Triazole Ring: Essential for biological activity.
  • Fluorophenoxy Group: Enhances lipophilicity and membrane permeability.
  • Thiol Group: Contributes to reactivity and potential interactions with biological targets.

The biological activity of this compound primarily involves:

  • Antifungal Activity:
    • The triazole ring inhibits ergosterol synthesis in fungal cell membranes, which is crucial for maintaining cell integrity. This mechanism is similar to other antifungal agents like fluconazole.
  • Antibacterial Action:
    • The compound has shown activity against various bacterial strains by targeting key enzymes such as β-ketoacyl carrier protein synthase III (FabH) and β-ketoacyl ACP synthase I (KasA) in Mycobacterium tuberculosis (MTB). These enzymes are critical in fatty acid biosynthesis, making them valuable targets for antibacterial drugs .
  • Anticancer Properties:
    • Research indicates that triazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways. The compound's interaction with specific cellular targets may disrupt cancer cell proliferation .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Activity Type Target Organism/Cell Line IC50 Value Reference
AntifungalAspergillus nigerNot specified
AntibacterialMycobacterium tuberculosis5.5 µg/mL (H37Rv)
AnticancerHCT116 (Colon carcinoma)6.2 µM
AnticancerT47D (Breast cancer)27.3 µM

Case Studies

  • Anti-Tubercular Activity:
    In a study assessing the anti-tubercular properties of various triazole derivatives, this compound demonstrated significant efficacy against both drug-sensitive and multi-drug-resistant strains of MTB at concentrations as low as 5.5 µg/mL .
  • Antifungal Evaluation:
    A series of related compounds were synthesized and tested for antifungal activity against several strains including Aspergillus flavus and Mucor species. The presence of specific substituents on the triazole ring enhanced antifungal activity significantly .

Properties

IUPAC Name

4-amino-3-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4OS/c10-6-1-3-7(4-2-6)15-5-8-12-13-9(16)14(8)11/h1-4H,5,11H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESMUDCEWIPGBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=NNC(=S)N2N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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